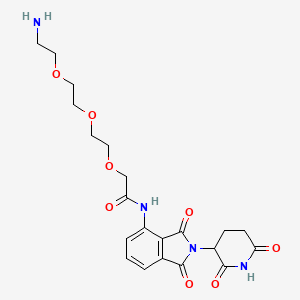

Pomalidomide-amino-PEG3-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H26N4O8 |

|---|---|

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C21H26N4O8/c22-6-7-31-8-9-32-10-11-33-12-17(27)23-14-3-1-2-13-18(14)21(30)25(20(13)29)15-4-5-16(26)24-19(15)28/h1-3,15H,4-12,22H2,(H,23,27)(H,24,26,28) |

InChI-Schlüssel |

XVWLOWJQNIVCEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pomalidomide-amino-PEG3-NH2: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-amino-PEG3-NH2 is a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's own protein degradation machinery. This molecule is a heterobifunctional linker-ligand conjugate, comprising three essential components: the pomalidomide (B1683931) warhead, a flexible three-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine (NH2) for further conjugation.

This in-depth technical guide elucidates the core mechanism of action of this compound, provides detailed experimental protocols for its characterization within a PROTAC construct, and presents quantitative data from relevant studies to inform rational drug design and development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic action of a PROTAC synthesized from this compound is a multi-step process centered on the induced degradation of a target Protein of Interest (POI).

-

E3 Ubiquitin Ligase Recruitment : The pomalidomide moiety of the molecule acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] CRBN is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1]

-

Ternary Complex Formation : The PROTAC, by binding simultaneously to both the POI (via a conjugated ligand) and CRBN (via the pomalidomide moiety), induces the formation of a transient ternary complex (POI-PROTAC-CRBN).[2] The amino-PEG3-NH2 linker plays a crucial role in this step, providing the necessary length and flexibility to allow for optimal orientation of the POI and CRBN for subsequent enzymatic activity.[2]

-

Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process results in the polyubiquitination of the target protein.[3]

-

Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation.[3] The proteasome then unfolds and proteolytically degrades the tagged POI into small peptides.

-

Catalytic Cycle : A key feature of PROTACs is their catalytic mode of action. After the degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase molecule, initiating a new cycle of degradation.[4]

The following diagram illustrates the catalytic cycle of a pomalidomide-based PROTAC:

Quantitative Data

The efficacy of a pomalidomide-based PROTAC is determined by several quantitative parameters. The following tables summarize key data for pomalidomide itself and for representative PROTACs that utilize a pomalidomide-cereblon recruiting moiety.

Table 1: Binding Affinity of Pomalidomide to Cereblon

| Parameter | Value | Cell Line/System | Reference |

| Kd | ~1.8 µM | In vitro | [1] |

Table 2: Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |

| ZQ-23 | HDAC8 | 147 nM | 93% | Various | [5] |

| Compound 16 | EGFR | < 10 µM | > 80% | A549 | [3] |

-

DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

The evaluation of a novel PROTAC synthesized using this compound involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.

Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[4]

Methodology:

-

Cell Seeding: Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye. Visualize the protein bands using an appropriate detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[4]

Methodology:

-

Reagents: Use purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).

-

Antibody Labeling: Utilize fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

-

Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.

-

Incubation: Incubate the mixture at room temperature to allow for complex formation.

-

FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.

-

Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC-induced ternary complex is active and leads to the ubiquitination of the target protein.[6]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the CRBN E3 ligase complex, the target protein, ATP, and biotinylated ubiquitin.[6]

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Detection: The ubiquitination of the target protein can be detected in several ways:

-

Western Blot: Stop the reaction with SDS-PAGE loading buffer, run the samples on a gel, and blot with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated protein should be visible.

-

AlphaLISA: If using tagged proteins and biotinylated ubiquitin, an AlphaLISA-based assay can be employed to quantify the level of ubiquitination in a high-throughput format.[6]

-

The following diagram outlines a typical experimental workflow for the evaluation of a novel pomalidomide-based PROTAC:

Conclusion

This compound is a powerful and versatile chemical entity for the construction of PROTACs that target specific proteins for degradation via the Cereblon E3 ubiquitin ligase pathway. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful design and development of novel protein degraders. The rational optimization of the linker and the target-binding ligand, built upon the foundation of the pomalidomide-CRBN interaction, holds immense promise for addressing a wide range of diseases driven by protein overexpression or aberrant protein function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Pomalidomide-amino-PEG3-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-amino-PEG3-NH2, a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its application in research and drug discovery.

Chemical Structure and Properties

This compound is a synthetic molecule that incorporates the pomalidomide (B1683931) scaffold, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This terminal amine provides a reactive handle for conjugation to a target protein ligand, forming a bifunctional PROTAC. The hydrochloride salt is a common commercially available form.

Below is a 2D representation of the chemical structure of this compound hydrochloride:

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉ClN₄O₇ | [1] |

| Molecular Weight | 484.93 g/mol | [1] |

| CAS Number | 2446474-09-3 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C or 2-8°C, keep dry and protected from light. | [1][2] |

| SMILES | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NCCOCCOCCOCCN)=O)NC1=O.Cl | |

| Predicted LogP | 0.1415 | [4] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event does not inhibit the ligase but rather co-opts its function.

When incorporated into a PROTAC, the other end of the molecule binds to a target protein of interest (POI). This brings the POI into close proximity with the CRL4-CRBN complex, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome. This process of induced protein degradation offers a powerful strategy to eliminate pathogenic proteins.

The parent molecule, pomalidomide, is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key survival factors in multiple myeloma. This "molecular glue" activity is the basis for its therapeutic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of a this compound-based PROTAC

This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

-

This compound hydrochloride

-

Target protein ligand with a carboxylic acid moiety

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar amide coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

LC-MS for reaction monitoring and product characterization

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add DIPEA (3-4 equivalents) to the solution to neutralize the hydrochloride salt of this compound and to act as a base for the coupling reaction.

-

Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.

-

Add the amide coupling reagent, such as PyBOP (1.2 equivalents), to the stirring solution.

-

Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Cereblon Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of the pomalidomide moiety to Cereblon in a competitive format.[5]

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide (B1683933) or pomalidomide tracer

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA)

-

Pomalidomide (as a positive control)

-

Test compound (PROTAC or this compound)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compound and pomalidomide in assay buffer.

-

In the 384-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no protein" controls.

-

Add the fluorescent tracer to all wells at a final concentration optimized for the assay (typically in the low nanomolar range).

-

Add the purified CRBN-DDB1 complex to all wells except the "no protein" controls. The final concentration of the protein should be optimized to give a stable and significant polarization window.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Western Blot for Target Protein Degradation

This protocol is used to assess the ability of a PROTAC synthesized from this compound to induce the degradation of the target protein in cells.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC, pomalidomide, and DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC, a negative control (e.g., pomalidomide alone if the target is not IKZF1/3), and DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Conclusion

This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of PROTACs and other targeted protein degraders. Its well-characterized interaction with the E3 ligase Cereblon provides a reliable anchor for recruiting the cellular degradation machinery to a protein of interest. The experimental protocols outlined in this guide offer a solid foundation for the effective utilization of this compound in advancing the field of targeted protein degradation.

References

Synthesis and Purification of Pomalidomide-amino-PEG3-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Pomalidomide-amino-PEG3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, data presentation in structured tables, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a heterobifunctional molecule that incorporates the immunomodulatory drug (IMiD) pomalidomide, which serves as an E3 ubiquitin ligase cereblon (CRBN) ligand, connected to a triethylene glycol (PEG3) linker with a terminal primary amine. This terminal amine allows for further conjugation to a target protein ligand, forming a PROTAC. PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. The purity and characterization of this pomalidomide-linker conjugate are critical for the successful synthesis of potent and specific PROTACs.

Synthesis of this compound

The synthesis is typically achieved through a two-step process: 1) A nucleophilic aromatic substitution (SNAr) reaction to couple a Boc-protected amino-PEG3-amine linker to 4-fluorothalidomide, followed by 2) deprotection of the Boc group to yield the final product.

Experimental Protocol: Synthesis of Boc-Pomalidomide-amino-PEG3-NH2

Reaction Scheme:

Boc-Pomalidomide-amino-PEG3-NH2 --[TFA, DCM]--> this compound

Caption: Synthetic and purification workflow for this compound.

Pomalidomide Signaling Pathway

Caption: Mechanism of action of Pomalidomide via CRBN-mediated ubiquitination.

Pomalidomide-amino-PEG3-NH2 as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-amino-PEG3-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action as a Cereblon (CRBN) E3 ligase ligand, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic chemical compound that incorporates the immunomodulatory drug (IMiD) pomalidomide (B1683931), which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The pomalidomide moiety is connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in an amine group (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.

PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2][3] By recruiting an E3 ligase to a POI, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Pomalidomide and its derivatives are widely used as E3 ligase ligands due to their high affinity and well-characterized interaction with CRBN.[5]

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H26N4O8 | [6] |

| Molecular Weight | 462.45 g/mol | [6] |

| CAS Number | 2380273-74-3 | [7] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Store at -20°C | [8] |

Mechanism of Action

The core function of this compound within a PROTAC is to engage the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The pomalidomide moiety binds to a specific pocket on CRBN, effectively "hijacking" the E3 ligase.[5] When the other end of the PROTAC is bound to a target protein, a ternary complex is formed between the POI, the PROTAC, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

References

- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

- 7. bccancer.bc.ca [bccancer.bc.ca]

- 8. benchchem.com [benchchem.com]

Introduction to PROTACs and the Role of Linkers

An In-Depth Technical Guide on the Role of the PEG3 Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[4][6][7] The linker, far from being a mere spacer, is a critical component that significantly influences the efficacy, selectivity, and drug-like properties of a PROTAC.[3][7][8][9]

The PEG3 Linker: A Core Component in PROTAC Design

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable properties.[8][10][11] A PEG3 linker, specifically, consists of three ethylene (B1197577) glycol units. This short and flexible chain imparts a unique combination of characteristics that are highly advantageous in PROTAC design.

Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility.[1] The incorporation of a PEG3 linker is a well-established strategy to enhance the hydrophilicity and solubility of PROTACs.[1][7][8][11][12] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[1] This improved solubility is crucial for handling, formulation, and can contribute to better oral absorption and pharmacokinetic profiles.[1][11][12] The use of PEG motifs allows for the fine-tuning of important physical properties like the topological polar surface area (TPSA) and lipophilicity.[1][3]

Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be beneficial.[1] PEG linkers are more inclined to adopt folded conformations compared to more rigid alkyl chains.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, excessive PEGylation can lead to a decrease in cellular uptake, making the optimization of the number of PEG units, such as in a PEG3 linker, a critical aspect of design.[1]

Ternary Complex Formation and Stability

The primary function of a PROTAC is to induce and stabilize a ternary complex between the target protein and an E3 ligase.[8] The length and flexibility of the linker are paramount in achieving a productive ternary complex geometry.[8][10][13] A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might lead to an unstable or non-productive complex.[9][13] The PEG3 linker often provides an optimal length and conformational flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation.[14]

Quantitative Analysis of PROTACs with PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data for PROTACs utilizing PEG linkers of varying lengths to illustrate the impact on degradation of different target proteins.

| PROTAC/Linker | Target Protein | E3 Ligase | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference |

| Thalidomide-based PROTAC with no PEG linker | BRD4 | CRBN | H661 | < 0.5 | > 90 | [15] |

| Thalidomide-based PROTAC with 1 PEG unit | BRD4 | CRBN | H661 | > 5000 | ~50 | [15] |

| Thalidomide-based PROTAC with 3 PEG units | BRD4 | CRBN | Various | Variable | Variable | [15] |

| JPS016 (9) | HDAC1, HDAC3 | VHL | HCT116 | 550, 530 | Not Specified | [16] |

| JPS036 (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [16] |

| BRD4-targeting PROTAC with PEG linker | BRD4 | CRBN | Not Specified | 1.8 | >95 | [17] |

Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols for Evaluating PROTACs with PEG3 Linkers

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][18]

Methodology:

-

Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[18]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis:

-

Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).[18]

-

Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.[18]

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.[18]

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[18]

-

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the ternary complex in vitro.

Methodology:

-

Reagents:

-

Purified target protein (e.g., His-tagged).

-

Purified E3 ligase complex (e.g., GST-tagged).

-

Terbium-conjugated anti-His antibody.

-

Fluorescein- or Bodipy-labeled anti-GST antibody.

-

PROTAC of interest.

-

-

Assay Setup:

-

In a microplate, combine the purified target protein, E3 ligase, and the labeled antibodies with varying concentrations of the PROTAC.[6]

-

-

Incubation: Incubate the mixture at room temperature to allow for complex formation.[6]

-

FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[6]

-

Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which 50% of the maximal complex is formed (EC50) and to assess the cooperativity of ternary complex formation.[6]

Cell Viability Assay

It is important to assess whether the observed protein degradation leads to a desired cellular phenotype, such as decreased cell viability in cancer cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.

-

Incubate according to the manufacturer's instructions.

-

-

Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis:

-

Normalize the signal to the vehicle-treated control cells.

-

Plot the percentage of viable cells against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

-

Visualizations: Signaling Pathways and Workflows

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Experimental workflow for evaluating PROTAC efficacy.

Caption: Logical relationship of linker properties influencing PROTAC activity.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, and the PEG3 linker offers a compelling combination of properties that are highly beneficial for the design of effective protein degraders.[8] Its ability to enhance solubility, modulate cell permeability, and provide an optimal length and flexibility for stable and productive ternary complex formation makes it a valuable tool in the PROTAC designer's toolbox. A systematic approach to linker optimization, supported by robust biochemical and cellular assays, is essential for the development of potent and selective protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, we can anticipate the rational design of even more sophisticated and effective PROTAC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. chempep.com [chempep.com]

- 9. precisepeg.com [precisepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Pomalidomide-amino-PEG3-NH2 for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely utilized ligand that binds to the Cereblon (CRBN) E3 ligase.[1]

This technical guide provides a comprehensive overview of Pomalidomide-amino-PEG3-NH2, a versatile E3 ligase ligand-linker conjugate used in the synthesis of PROTACs. We will delve into its mechanism of action, present quantitative data from PROTACs utilizing similar linkers, provide detailed experimental protocols for its application, and visualize the key pathways and workflows involved.

Core Concepts: Mechanism of Action

This compound serves as the CRBN-recruiting moiety of a PROTAC. The core mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex (CRL4-CRBN).[2] This proximity, induced by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

The PEG3 linker in this compound provides a flexible and soluble spacer to connect to a ligand for the target protein, which is crucial for the successful formation of a stable and productive ternary complex.[4]

Signaling Pathway

The binding of a pomalidomide-based PROTAC to CRBN initiates a signaling cascade that results in the degradation of the target protein. This process is central to the therapeutic effect of the PROTAC.

Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.

Quantitative Data

Table 1: Degradation Efficacy of Pomalidomide-based PROTACs with Similar Linkers

| PROTAC Name | Target Protein | Linker Structure | DC50 | Dmax | Cell Line |

| BI-3663 | PTK2 | Pomalidomide-amido-PEG3-C2 | 30 nM (median) | >80% | Human hepatocellular carcinoma (HCC) cell lines[5] |

| CP-10 | CDK6 | Pomalidomide-PEG1-C2-N3 | 2.1 nM | Not Specified | Not Specified[6] |

| ZQ-23 | HDAC8 | Pomalidomide-based | 147 nM | 93% | Not Specified[7] |

| ARV-825 | BRD4 | Pomalidomide-based | Sub-nanomolar | Not Specified | Burkitt lymphoma cells[8] |

| Compound 10 | BTK | Pomalidomide-based | Not Specified | Potent | Burkitt lymphoma Ramos and leukemia THP-1 cells[8] |

| P13I | BTK | Pomalidomide-based | Low nanomolar | Not Specified | Non-Hodgkin's lymphoma cells[8] |

Table 2: Binding Affinities of Pomalidomide and its Analogs to Cereblon (CRBN)

| Compound | Binding Affinity (IC50/Kd) | Assay Method |

| Pomalidomide | ~2 µM (IC50) | Competitive bead binding assay in U266 cell extracts[9] |

| Pomalidomide | ~250 nM (Kd) | Not Specified[10] |

| Lenalidomide | ~1-2 µM (IC50) | Competitive bead binding assay in U266 cell extracts[9] |

Experimental Protocols

Synthesis of this compound

The synthesis of pomalidomide-linker conjugates typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide.[4]

General Protocol:

-

Reaction Setup: Dissolve 4-fluorothalidomide (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Linker: Add the Boc-protected amino-PEG3-amine linker (1.1-1.5 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove the solvent and excess reagents.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound product.

Western Blotting for Target Protein Degradation

This is the primary assay to confirm and quantify PROTAC-induced protein degradation.[11]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC synthesized using this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 2, 4, 8, 16, 24 hours).

-

Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or vinculin) to normalize for protein loading.

-

-

Detection:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine the DC50 and Dmax values.

-

Cereblon Binding Assay

This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to CRBN. A competitive binding format is commonly used.

Methodology (Fluorescence Polarization-based):

-

Reagents:

-

Recombinant purified CRBN-DDB1 complex.

-

A fluorescently labeled pomalidomide tracer that binds to CRBN.

-

The PROTAC synthesized with this compound.

-

Pomalidomide (as a positive control).

-

Assay buffer.

-

-

Procedure:

-

Prepare serial dilutions of the PROTAC and pomalidomide in the assay buffer.

-

In a microplate, add the diluted compounds.

-

Add the CRBN-DDB1 complex and the fluorescent tracer to each well.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the PROTAC.

-

Plot the fluorescence polarization values against the compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

-

Ternary Complex Formation Assay

Confirmation of the formation of the Target-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method.[11]

Methodology (TR-FRET):

-

Reagents:

-

Purified, tagged target protein (e.g., His-tagged).

-

Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged).

-

A FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium).

-

A FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).

-

The PROTAC synthesized with this compound.

-

-

Procedure:

-

In a microplate, combine the purified target protein, CRBN-DDB1 complex, and the labeled antibodies with varying concentrations of the PROTAC.

-

Incubate the mixture at room temperature to allow for complex formation.

-

-

Measurement:

-

Measure the time-resolved FRET signal using a compatible plate reader.

-

-

Data Analysis:

-

An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.

-

Plot the FRET signal against the PROTAC concentration.

-

Experimental Workflow

A typical experimental workflow for the development and characterization of a novel PROTAC using this compound involves several key stages, from synthesis to in-cell validation.

Caption: A generalized experimental workflow for PROTAC development.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the discovery and development of novel PROTACs. Its ability to effectively recruit the CRBN E3 ligase, combined with a flexible and soluble PEG linker, makes it an attractive building block for constructing potent and selective protein degraders. This guide provides the foundational knowledge and experimental framework necessary for its successful implementation in targeted protein degradation research. Through systematic synthesis, biochemical characterization, and cellular evaluation, PROTACs derived from this conjugate have the potential to advance the frontiers of medicine by targeting and eliminating disease-causing proteins.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. Graphviz [graphviz.org]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Pomalidomide-amino-PEG3-NH2 for Researchers in Targeted Protein Degradation

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity Pomalidomide-amino-PEG3-NH2. This key building block is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This document outlines the quality attributes from various suppliers, detailed experimental protocols for its application, and the underlying biological pathways.

Introduction to this compound in PROTAC Development

This compound is a heterobifunctional molecule that serves as a crucial component in the construction of PROTACs. It consists of three key moieties: the Pomalidomide headgroup, which binds to the E3 ubiquitin ligase Cereblon (CRBN); a flexible triethylene glycol (PEG3) linker that provides appropriate spatial orientation; and a terminal primary amine (-NH2) group, which allows for covalent conjugation to a ligand targeting a protein of interest. By recruiting the cellular ubiquitin-proteasome system, PROTACs containing this building block can selectively tag target proteins for degradation, offering a powerful strategy to address previously "undruggable" targets.

Commercial Supplier Data

The quality and purity of this compound are paramount for the successful synthesis and biological activity of the resulting PROTAC. Below is a summary of the quantitative data from several commercial suppliers. It is important to note that this molecule is often supplied as a hydrochloride (HCl) salt to improve its stability and solubility.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Analytical Method(s) |

| MedChemExpress | This compound hydrochloride | 2380273-75-4 | C₂₁H₂₇ClN₄O₈ | 498.91 | 99.52%[1] | LCMS, NMR |

| Xcess Biosciences | This compound hydrochloride | 2380273-75-4 | C₂₁H₂₇ClN₄O₈ | 498.91 | ≥98% (refer to CoA) | Not specified |

| Biopharma PEG | Pomalidomide-PEG3-NH2.HCl | 2446474-09-3 | C₂₁H₂₉N₄O₇.Cl | 484.93 | ≥95% | Not specified |

| CD Bioparticles | Pomalidomide-PEG3-NH2.HCl | 2446474-09-3 | C₂₁H₂₉N₄O₇.Cl | 484.93 | ≥95%[2] | Not specified |

| Sigma-Aldrich | Pomalidomide-PEG3-NH₂ hydrochloride | Not specified | C₂₁H₂₆N₄O₈ · xHCl | 462.45 (free base) | ≥95% | Not specified |

Note: Variations in molecular formula and weight may be due to the presence or absence of the hydrochloride salt and differences in the PEG linker structure. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. These should be adapted and optimized for the specific target protein and ligand.

Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a target protein ligand containing a carboxylic acid moiety.

Materials:

-

This compound hydrochloride

-

Target protein ligand with a carboxylic acid functional group

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar peptide coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Reaction Setup: In a clean, dry reaction vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Activation: Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add this compound hydrochloride (1.1 equivalents) to the reaction mixture. Add an additional 1-2 equivalents of DIPEA to neutralize the hydrochloride salt.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

Western Blot Analysis of Target Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein

-

Synthesized PROTAC

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and processes involved in the use of this compound.

Caption: Pomalidomide-PROTAC induced protein degradation pathway.

References

Investigating the Binding Affinity of Pomalidomide-amino-PEG3-NH2 to CRBN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This interaction redirects the ligase's activity towards "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism is central to the efficacy of pomalidomide in treating cancers like multiple myeloma.[1] The conjugation of pomalidomide to linkers, such as amino-PEG3-NH2, is a key strategy in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.[2][6] Pomalidomide-amino-PEG3-NH2 serves as a foundational building block in this technology, acting as the CRBN-recruiting moiety.[7] This technical guide provides an in-depth overview of the binding of the pomalidomide core to CRBN, including quantitative data, detailed experimental protocols for assessing this interaction, and the broader context of its application in PROTAC development. While direct binding affinity data for the this compound conjugate is not extensively published, the data for the parent compound, pomalidomide, provides a strong basis for understanding its interaction with CRBN.

Quantitative Binding Data: Pomalidomide and CRBN

The binding affinity of pomalidomide to CRBN has been characterized using various biochemical and cellular assays. The following table summarizes the available quantitative data for the interaction between pomalidomide and the CRBN E3 ligase complex.

| Compound | Assay Type | Cell Line/System | IC50 | Reference |

| Pomalidomide | Thalidomide (B1683933) Analog Bead Binding | U266 Myeloma Extracts | ~2 µM | [8] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant Human DDB1-CRBN | Kd = 12.5 µM | [9] |

| Pomalidomide | NMR Spectroscopy | Recombinant Human DDB1-CRBN | Kd = 55 ± 1.8 μM | [9] |

| Pomalidomide | FRET-based Competition Assay | Recombinant Human DDB1-CRBN | Ki = 2.1 µM | [9] |

Experimental Protocols

Several experimental methodologies are employed to characterize the binding of pomalidomide and its derivatives to CRBN. These techniques provide quantitative and qualitative insights into the molecular interactions.

Fluorescence-Based Thermal Shift Assay

This assay measures the change in the thermal stability of a protein upon ligand binding.

-

Principle: The binding of a ligand to a protein typically increases its melting temperature (Tm). This change is monitored by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.

-

Methodology:

-

A recombinant human CRBN-DDB1 complex is purified.[8]

-

The protein complex is incubated with varying concentrations of the test compound (e.g., pomalidomide).[8]

-

A fluorescent dye (e.g., SYPRO Orange) is added to the mixture.

-

The temperature is gradually increased, and the fluorescence is monitored using a real-time PCR instrument.

-

The Tm is determined by plotting the fluorescence intensity against temperature. An increase in Tm in the presence of the compound indicates binding.[8]

-

Affinity Bead Binding Assay (Competitive Binding)

This assay assesses the ability of a compound to compete with a known binder for the target protein.

-

Principle: Thalidomide, a related IMiD, is immobilized on magnetic beads.[8] Cell extracts containing endogenous CRBN are incubated with these beads. The ability of a test compound to inhibit the binding of CRBN to the beads is then quantified.

-

Methodology:

-

Thalidomide analog-coupled affinity beads are prepared.[8]

-

Cell extracts (e.g., from U266 myeloma cells) are pre-incubated with varying concentrations of the test compound (e.g., pomalidomide) or a vehicle control (e.g., DMSO).[8]

-

The pre-incubated extracts are then incubated with the thalidomide analog beads to allow for CRBN binding.[8]

-

The beads are washed to remove non-specific binders.

-

The bound proteins are eluted with an SDS buffer.[8]

-

The amount of CRBN in the eluate is quantified by immunoblot analysis using an anti-CRBN antibody.[8] A dose-dependent decrease in bound CRBN indicates competitive binding.[8]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Principle: A solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed during the binding event is measured.

-

Methodology:

-

A solution of pomalidomide is prepared in a suitable buffer.

-

A solution of the C-terminal thalidomide-binding domain of CRBN (CdCRBN) is placed in the sample cell of the ITC instrument.[9]

-

The pomalidomide solution is injected into the sample cell in small aliquots.

-

The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[9]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

-

Principle: The target protein (CRBN) is immobilized on a sensor chip. A solution containing the analyte (pomalidomide or its derivative) is flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Methodology:

-

His-tagged CRBN is immobilized on a sensor chip (e.g., a Ni-NTA chip).[10]

-

A solution of the analyte at various concentrations is injected over the sensor surface.

-

The association and dissociation of the analyte are monitored in real-time.

-

The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

-

Signaling Pathways and Experimental Workflows

The interaction of pomalidomide with CRBN is the initial step in a signaling cascade that leads to the degradation of specific substrate proteins. The following diagrams illustrate this pathway and a general workflow for assessing binding.

Caption: Pomalidomide-induced protein degradation pathway via CRBN.

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound HCl | this compound hydrochloride | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 10. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Pomalidomide-amino-PEG3-NH2 in Cancer Research: A Technical Guide to PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality in cancer research, offering the potential to eliminate pathogenic proteins that were previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A key building block in the construction of many potent PROTACs is Pomalidomide-amino-PEG3-NH2 . This molecule serves as a versatile E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine group ready for conjugation to a target protein ligand.[1][2][3] This guide provides an in-depth overview of the applications of this compound in cancer research, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]

The general mechanism of action for a pomalidomide-based PROTAC is depicted below:

Synthesis of Pomalidomide-Based PROTACs

The synthesis of a pomalidomide-based PROTAC using this compound involves the conjugation of the terminal amine of the linker to a suitable functional group on the target protein ligand. A common approach is the formation of an amide bond with a carboxylic acid on the protein ligand.

General Synthesis Protocol:

This protocol outlines a general procedure for the amide coupling of this compound to a carboxylic acid-functionalized protein of interest (POI) ligand.

Materials:

-

This compound hydrochloride

-

POI-linker-COOH (Protein of Interest ligand with a carboxylic acid)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolution: Dissolve the POI-linker-COOH (1.0 eq) in anhydrous DMF.

-

Activation: Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Coupling: In a separate vial, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the hydrochloride salt. Add this solution to the activated POI-linker-COOH mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative HPLC to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

The following diagram illustrates the general workflow for the synthesis and purification of a pomalidomide-based PROTAC.

Applications and Quantitative Data in Cancer Research

Pomalidomide-based PROTACs have been successfully developed to target a range of cancer-relevant proteins. The following tables summarize key quantitative data for PROTACs targeting Epidermal Growth Factor Receptor (EGFR), Bromodomain-containing protein 4 (BRD4), B-cell lymphoma-extra large (BCL-xL), and the Androgen Receptor (AR).

EGFR-Targeting PROTACs

Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC). PROTACs offer a strategy to overcome resistance to traditional EGFR inhibitors.

| PROTAC Compound | Target | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Citation(s) |

| Compound 16 | EGFRWT & EGFRT790M | H1975 | - | - | 96 | [6][7] |

| SIAIS125 | EGFRL858R+T790M | H1975 | 0.0194 | 30-50 | - | [5] |

| SIAIS126 | EGFRL858R+T790M | H1975 | 0.0308 | 30-50 | - | [5] |

BRD4-Targeting PROTACs

BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target in various cancers, including acute myeloid leukemia.

| PROTAC Compound | Target | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Citation(s) |

| Compound 21 | BRD4 | THP-1 | 0.81 | - | >90 | [8] |

| MZ1 | BET proteins | various | - | - | >80 | [9] |

| ARV-825 | BET proteins | various | - | <1 | >95 | [9] |

BCL-xL-Targeting PROTACs

BCL-xL is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy.

| PROTAC Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| SIAIS361034 | BCL-xL | NIH-3T3 | - | >80 | [10] |

| PPC7 | BCL-xL | 293T | <100 | >80 | [11] |

| PPC8 | BCL-xL | 293T | <100 | >80 | [11] |

| PPC9 | BCL-xL | 293T | <100 | >80 | [11] |

Androgen Receptor (AR)-Targeting PROTACs

The Androgen Receptor is a key driver of prostate cancer, and targeting it for degradation is a promising strategy to overcome resistance to anti-androgen therapies.

| PROTAC Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation(s) |

| ARV-110 | AR | VCaP | - | 1 | >95 | [12] |

| ARCC-4 | AR | LNCaP | <10 | <10 | >90 | [13] |

Key Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.

Materials:

-

Cancer cell line of interest

-

PROTAC of interest

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.

-

Analysis: Quantify band intensities using image analysis software and normalize the target protein levels to the loading control.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

PROTAC of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex in cells.

Materials:

-

Cancer cell line of interest

-

PROTAC of interest

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Antibody against the target protein or CRBN

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex) for a few hours.

-

Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against the POI or CRBN overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the POI and CRBN to detect their co-precipitation.

The following diagram outlines the workflow for evaluating a novel pomalidomide-based PROTAC.

Conclusion

This compound is a cornerstone molecule in the development of PROTACs for cancer research. Its ability to efficiently recruit the Cereblon E3 ligase provides a powerful tool for the targeted degradation of oncoproteins. This guide has provided a comprehensive overview of its application, from the synthesis of PROTACs to their biological evaluation. The presented data and protocols offer a solid foundation for researchers to design and test novel protein degraders, ultimately contributing to the advancement of new cancer therapies. The continued exploration of PROTACs utilizing this and other E3 ligase-recruiting moieties holds immense promise for expanding the druggable proteome and overcoming the challenges of drug resistance in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Novel Targets for Pomalidomide-amino-PEG3-NH2-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, serves as a crucial component in the design of a significant portion of these degraders. The Pomalidomide-amino-PEG3-NH2 moiety provides a versatile building block, incorporating the CRBN-recruiting element and a flexible PEG linker, enabling the conjugation to a diverse array of target-binding ligands. This technical guide delves into the exploration of novel targets for this compound-based PROTACs, offering insights into their design, evaluation, and the underlying biological pathways.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] In the context of Pomalidomide-based PROTACs, the pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex.[1][2] The other end of the PROTAC is attached to a ligand that specifically binds to the POI. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

Expanding the Horizon: Novel Targets for Pomalidomide-Based PROTACs

The versatility of the PROTAC platform allows for the targeting of a wide array of proteins implicated in various diseases. While initially focused on oncology targets, research is rapidly expanding into other therapeutic areas. Here, we explore several promising novel target classes for this compound-based PROTACs.

Kinases

Kinases are a well-established class of drug targets, and PROTACs offer a distinct advantage over traditional inhibitors by inducing their degradation, potentially overcoming resistance mechanisms.

-

Epidermal Growth Factor Receptor (EGFR): A key player in many cancers, EGFR has been successfully targeted by Pomalidomide-based PROTACs. These degraders have shown efficacy in overcoming resistance to conventional EGFR inhibitors.

-